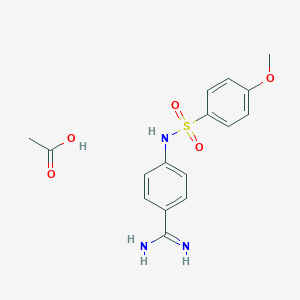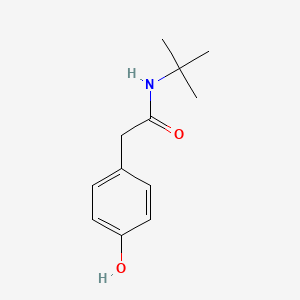
4-(4-methoxybenzenesulfonamido)benzene-1-carboximidamide,aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxybenzenesulfonamido)benzene-1-carboximidamide, acetic acid is an organic compound that belongs to the class of benzenesulfonyl compounds These compounds are characterized by the presence of a benzenesulfonyl group, which consists of a monocyclic benzene moiety carrying a sulfonyl group
Preparation Methods
The synthesis of 4-(4-methoxybenzenesulfonamido)benzene-1-carboximidamide, acetic acid involves several steps. One common synthetic route includes the reaction of 4-methoxybenzenesulfonyl chloride with benzene-1-carboximidamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with acetic acid to obtain the final compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-methoxybenzenesulfonamido)benzene-1-carboximidamide, acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include sulfonic acids and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield amines and alcohols as major products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group is replaced by other nucleophiles such as halides or amines. Common reagents used in these reactions include sodium iodide and ammonia.
Scientific Research Applications
4-(4-methoxybenzenesulfonamido)benzene-1-carboximidamide, acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzenesulfonamido)benzene-1-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as dihydropteroate synthetase, which is crucial for the production of folate in bacteria. By inhibiting this enzyme, the compound disrupts the synthesis of essential biomolecules, leading to the inhibition of bacterial growth and replication. Additionally, its sulfonamido group allows it to interact with various proteins and enzymes, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
4-(4-methoxybenzenesulfonamido)benzene-1-carboximidamide, acetic acid can be compared with other similar compounds, such as:
4-(methylsulfonyl)benzenecarboximidamide: This compound shares a similar benzenesulfonyl structure but differs in the substituents attached to the benzene ring
4-(4-methylbenzenesulfonamido)methylbenzene-1-carboximidamide: This compound has a similar core structure but with different substituents, leading to variations in its reactivity and biological activity.
The uniqueness of 4-(4-methoxybenzenesulfonamido)benzene-1-carboximidamide, acetic acid lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S.C2H4O2/c1-20-12-6-8-13(9-7-12)21(18,19)17-11-4-2-10(3-5-11)14(15)16;1-2(3)4/h2-9,17H,1H3,(H3,15,16);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXZIYQWJNZVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B2528515.png)
![3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2528516.png)
![{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine](/img/structure/B2528517.png)




![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2528525.png)
![3-[1-(Benzenesulfonyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2528529.png)
![4-methyl-N-[2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2528530.png)

![Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2528533.png)
![2-(4-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2528536.png)
